molecular formula C12H9N3 B2669007 1-(pyrimidin-2-yl)-1H-indole CAS No. 221044-05-9

1-(pyrimidin-2-yl)-1H-indole

Cat. No. B2669007
CAS RN: 221044-05-9
M. Wt: 195.225
InChI Key: CNAQMKUJWYJTRY-UHFFFAOYSA-N
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Description

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of many biological compounds such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 .


Synthesis Analysis

Pyrimidine derivatives can be synthesized through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using spectroscopic techniques such as IR, NMR, and UV-Vis . The exact structure would depend on the specific substituents attached to the pyrimidine ring.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For example, they can participate in Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with commercially available amidines and saturated ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure. For example, the empirical formula of a related compound, 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, is C6H13N3O with a molecular weight of 143.19 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrimidine moiety, including derivatives like 1-(pyrimidin-2-yl)-1H-indole , serves as a privileged structure in medicinal chemistry. Researchers have explored its potential as a scaffold for novel drug development. By modifying the indole and pyrimidine portions, scientists can create libraries of heterocyclic compounds with diverse biological activities .

Anti-Fibrotic Activity

Studies have evaluated the anti-fibrotic potential of 1-(pyrimidin-2-yl)-1H-indole derivatives. Specifically, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated promising anti-fibrosis activity. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic drugs .

Safety And Hazards

The safety and hazards of pyrimidine derivatives can vary widely depending on their specific structure. For example, 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid is classified as Acute toxicity, Oral (Category 4), H302 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The future directions of research on pyrimidine derivatives are likely to involve the synthesis of novel derivatives with potential biological activities, and their evaluation against various disease models .

properties

IUPAC Name

1-pyrimidin-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAQMKUJWYJTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrimidin-2-yl)-1H-indole

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